Lifirafenib is an investigational small molecule drug primarily classified as a synthetic organic compound and an antineoplastic agent. It acts as an inhibitor of various Raf kinases, including ARAF, BRAF, and CRAF, as well as the epidermal growth factor receptor (EGFR). Lifirafenib is being developed for the treatment of malignancies driven by mutations in the Raf/MAPK signaling pathway, particularly those involving BRAF V600 mutations. The compound is also known by its developmental code name, BGB-283 .
Lifirafenib is synthesized and developed by BeiGene, a biotechnology company focused on molecularly targeted therapies for cancer. The compound falls under several classifications, including antineoplastics, benzimidazoles, benzofurans, and naphthyridines . Its molecular formula is , with a CAS registry number of 1446090-79-4 .
The synthesis of lifirafenib involves multiple steps typical of complex organic synthesis. Key methodologies include:
The synthetic route typically employs techniques such as:
Lifirafenib has a complex molecular structure characterized by multiple rings and functional groups. Its IUPAC name is:
Lifirafenib undergoes several key chemical reactions relevant to its function:
The inhibition constants (IC50 values) for lifirafenib against BRAF V600E and EGFR are reported as 23 nM and 29 nM, respectively . These values indicate potent activity against target kinases.
Lifirafenib functions primarily as a reversible inhibitor of BRAF V600E mutations and other Raf kinases. It disrupts downstream signaling pathways critical for cell growth and survival:
Relevant analyses include:
Lifirafenib is primarily investigated for its potential in treating various solid tumors associated with genetic mutations in the Raf/MAPK pathway:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4